molecular formula C19H18ClN9O5S2 B13651832 7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride

Cat. No.: B13651832
M. Wt: 552.0 g/mol
InChI Key: NTJHUKMPVIFDNY-UHFFFAOYSA-N
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Description

The compound “7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylate;hydrochloride” is a complex organic molecule that features multiple functional groups, including an imidazo[1,2-b]pyridazin-1-ium moiety, a thiadiazole ring, and a bicyclic β-lactam structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include derivatives of thiadiazole, imidazo[1,2-b]pyridazin-1-ium, and β-lactam. Key steps may involve:

    Formation of the Thiadiazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and thiocarbonyl compounds.

    Introduction of the Imidazo[1,2-b]pyridazin-1-ium Moiety: This step may involve nucleophilic substitution reactions.

    Formation of the β-Lactam Ring: This is typically achieved through cyclization reactions involving amino acids or their derivatives.

Industrial Production Methods

Industrial production methods for such complex molecules often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring.

    Reduction: Reduction reactions may target the imidazo[1,2-b]pyridazin-1-ium moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, the compound may be studied for its interactions with various biomolecules, such as proteins and nucleic acids.

Medicine

The compound’s potential medicinal applications include its use as an antibiotic or antiviral agent. Its β-lactam structure is particularly relevant for antibacterial activity.

Industry

In industry, the compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its β-lactam structure may inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). The thiadiazole and imidazo[1,2-b]pyridazin-1-ium moieties may interact with other enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another β-lactam antibiotic with a simpler structure.

    Cephalosporins: A class of β-lactam antibiotics with a broader spectrum of activity.

    Imidazoles: Compounds with similar imidazole rings but different biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of multiple functional groups, which may confer a broader range of biological activities and chemical reactivity compared to simpler compounds.

Properties

IUPAC Name

7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N9O5S2.ClH/c1-33-24-11(14-23-19(20)35-25-14)15(29)22-12-16(30)28-13(18(31)32)9(8-34-17(12)28)7-26-5-6-27-10(26)3-2-4-21-27;/h2-6,12,17H,7-8H2,1H3,(H3-,20,22,23,25,29,31,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJHUKMPVIFDNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=C5C=CC=NN5C=C4)C(=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN9O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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